3-Methylcyclohexane-1-thiol

Übersicht

Beschreibung

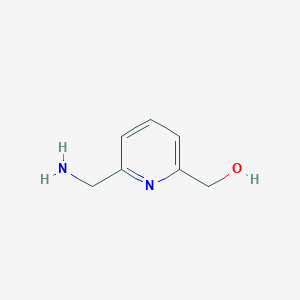

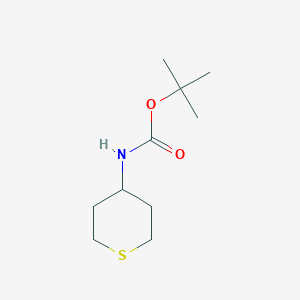

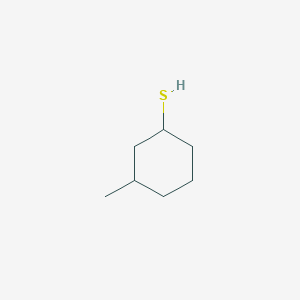

3-Methylcyclohexane-1-thiol is a compound that can be considered a derivative of cyclohexane where a thiol group is attached to the first carbon and a methyl group is attached to the third carbon of the cyclohexane ring. While the provided papers do not directly discuss 3-Methylcyclohexane-1-thiol, they provide insights into related compounds and reactions that can help infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of thiol derivatives can involve ring-opening reactions as seen in the study of methylenecyclopropanes, which react with diphenylphosphine oxide in the presence of sulfur to yield homoallylic thiol derivatives . Although this paper does not directly address the synthesis of 3-Methylcyclohexane-1-thiol, the methodology could potentially be adapted for synthesizing similar thiol-containing compounds.

Molecular Structure Analysis

The molecular structure of 3-Methylcyclohexane-1-thiol can be inferred to some extent from the analysis of cyclohexanethiol. Cyclohexanethiol has multiple conformations, with the equatorial-chair conformation being the most stable due to steric factors . The addition of a methyl group at the third position would likely introduce additional steric interactions, potentially influencing the stability and distribution of conformers.

Chemical Reactions Analysis

The decomposition of 3-methylcyclohexene radicals, which are structurally related to 3-Methylcyclohexane-1-thiol, involves various pathways including ring-opening reactions and C–H bond fission . These findings suggest that 3-Methylcyclohexane-1-thiol could also undergo similar reactions under appropriate conditions, leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methylcyclohexane-1-thiol can be partially understood by examining the properties of cyclohexanethiol. The conformational energetics, vibrational modes, and chemical thermodynamic properties of cyclohexanethiol have been thoroughly analyzed, indicating that the thiol group significantly influences the molecule's behavior . The presence of the methyl group in 3-Methylcyclohexane-1-thiol would further affect these properties, altering its thermodynamic stability and vibrational spectra.

Wissenschaftliche Forschungsanwendungen

Hydrodesulfurization Catalysts

Role of Hydrogenolysis and Nucleophilic Substitution : Research into the hydrodesulfurization of cyclohexanethiol over sulfided NiMo/γ-Al2O3 catalysts has shown that thiols can undergo elimination to form cyclohexene or undergo hydrogenolysis of the C–S bond to form cyclohexane. This demonstrates the potential of thiol-containing compounds in refining processes, where their reactivity can influence the production of cleaner fuel sources by removing sulfur content (Rota & Prins, 2001).

Combustion Chemistry

Pyrolysis and Combustion of Methylcyclohexane : Studies on methylcyclohexane, a simple alkylated cyclohexane, highlight its role as a model compound in fuel surrogates, underscoring the importance of understanding combustion chemistry for developing kinetic models of larger cycloalkanes. Research involving synchrotron vacuum ultraviolet photoionization mass spectrometry has identified various intermediates formed during pyrolysis and combustion, contributing to our knowledge of fuel combustion processes (Wang et al., 2014).

Organic Synthesis and Material Science

Synthesis of Aryl, Heteroaryl, and Vinyl Sulfides : The use of thiol-containing compounds in the synthesis of biologically important sulfides via Cu-catalyzed cross-coupling reactions has been explored. Such research indicates the versatility of thiols in organic synthesis, enabling the production of compounds with potential applications in pharmaceuticals and materials science (Kabir et al., 2010).

Advanced Materials

Polyhydroxyurethanes from Glycerin Carbonate-Based Intermediates : The development of polyhydroxyurethanes using thiol-ene chemistry demonstrates an innovative approach to synthesizing materials with potential applications in coatings, adhesives, and elastomers. This research contributes to the field of green chemistry by utilizing less hazardous reagents and conditions (Benyahya et al., 2011).

Eigenschaften

IUPAC Name |

3-methylcyclohexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHHTYJQSMSOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313364 | |

| Record name | 3-Methylcyclohexanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylcyclohexane-1-thiol | |

CAS RN |

38699-50-2 | |

| Record name | 3-Methylcyclohexanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38699-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylcyclohexanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)